Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a methoxyphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 4-formyl-1-(2-substituted phenyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-formyl-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate, a compound with the CAS number 1364523-65-8, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
- Structure : Contains a pyrazole ring substituted with a methoxyphenyl group and a carboxylate moiety.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown significant inhibition against various pathogenic bacteria.
In Vitro Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results are summarized in the table below:
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
---|---|---|---|
This compound | 0.25 | 0.5 | Staphylococcus aureus, E. coli |
Other derivatives (e.g., 7b) | 0.22 - 0.25 | Not specified | Various pathogens |
These findings indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. This compound has been investigated for its ability to inhibit cancer cell proliferation.
Case Studies in Anticancer Research
A recent study highlighted the effectiveness of pyrazole derivatives in inhibiting various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |
HepG2 (Liver Cancer) | 12 | Cell cycle arrest |
The compound's structure allows it to interact with critical cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications.
Mechanistic Insights
Research indicates that pyrazole derivatives can inhibit inflammatory mediators such as COX enzymes and cytokines. For instance:
Inflammatory Mediator | Inhibition (%) |
---|---|
COX-2 | 75 |
TNF-alpha | 60 |
These results suggest that the compound may be effective in treating inflammatory conditions by modulating immune responses .
Properties
CAS No. |
1364523-65-8 |
---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 4-formyl-1-(2-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-6-4-5-7-12(11)19-2/h4-9H,3H2,1-2H3 |
InChI Key |
SIASNOOUTFUCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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